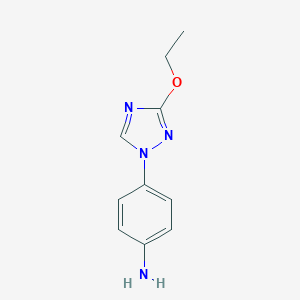
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline, also known as EEAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEAT is a triazole-based compound that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of protein kinases, which are involved in a number of cellular processes, including cell growth and differentiation. 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been shown to selectively inhibit the activity of certain protein kinases, including Akt and ERK, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been shown to exhibit anti-cancer activity against a number of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the proliferation of vascular smooth muscle cells, which are involved in the development of atherosclerosis. In addition, 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has a number of advantages for use in lab experiments, including its ease of synthesis, high yield, and purity. It is also a versatile compound that can be used as a starting material for the synthesis of other compounds. However, one limitation of 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research on 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline, including the development of new compounds based on its structure, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. One area of particular interest is the development of new anti-cancer drugs based on 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline, which has shown promising activity against a number of cancer cell lines. In addition, the use of 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline as a building block for the synthesis of new materials with specific properties is an area of active research.
合成法
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline can be synthesized through a number of methods, including the reaction of 4-nitroaniline with ethyl orthoformate, followed by reduction with sodium dithionite and cyclization with hydrazine hydrate. Another method involves the reaction of 4-nitroaniline with ethyl cyanoacetate, followed by reduction with lithium aluminum hydride and cyclization with hydrazine hydrate. Both methods have been used to successfully synthesize 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline with high yields and purity.
科学的研究の応用
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been shown to exhibit anti-cancer activity against a number of cancer cell lines, including breast, lung, and colon cancer. It has also been studied as a potential inhibitor of protein kinases, which are involved in a number of cellular processes, including cell growth and differentiation.
In materials science, 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been investigated as a potential building block for the synthesis of functional materials, including polymers and metal-organic frameworks. Its unique triazole-based structure makes it an attractive candidate for the design of new materials with specific properties.
In organic synthesis, 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been used as a starting material for the synthesis of other compounds, including triazole-based dyes and fluorescent probes. Its versatility and ease of synthesis make it a valuable tool for the development of new compounds with potential applications in a variety of fields.
特性
CAS番号 |
158895-50-2 |
|---|---|
製品名 |
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline |
分子式 |
C10H12N4O |
分子量 |
204.23 g/mol |
IUPAC名 |
4-(3-ethoxy-1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C10H12N4O/c1-2-15-10-12-7-14(13-10)9-5-3-8(11)4-6-9/h3-7H,2,11H2,1H3 |
InChIキー |
RLDWSHYZLZYDRG-UHFFFAOYSA-N |
SMILES |
CCOC1=NN(C=N1)C2=CC=C(C=C2)N |
正規SMILES |
CCOC1=NN(C=N1)C2=CC=C(C=C2)N |
同義語 |
Benzenamine, 4-(3-ethoxy-1H-1,2,4-triazol-1-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



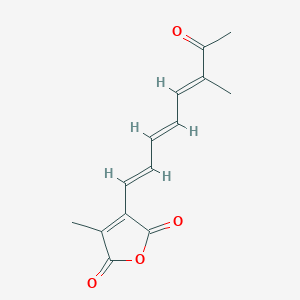
![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)
![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)

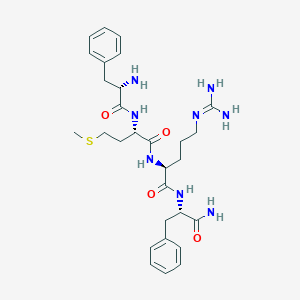
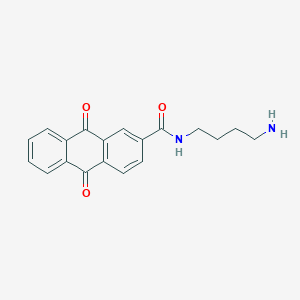
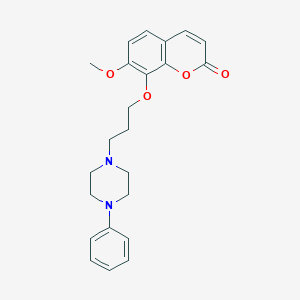
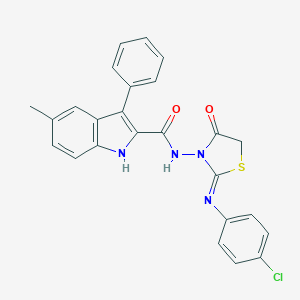
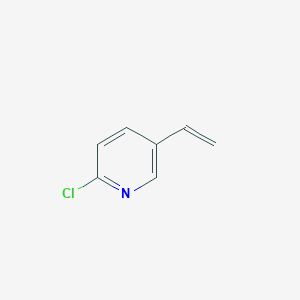


![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B115536.png)
![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)
![[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B115539.png)